Methyl 2-(1,3-benzothiazol-2-ylamino)propanoate
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Overview
Description
Methyl 2-(1,3-benzothiazol-2-ylamino)propanoate is an organic compound with the molecular formula C11H12N2O2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-benzothiazol-2-ylamino)propanoate typically involves the reaction of 2-aminobenzothiazole with methyl acrylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-benzothiazol-2-ylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
Methyl 2-(1,3-benzothiazol-2-ylamino)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-benzothiazol-2-ylamino)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The benzothiazole moiety is known to interact with proteins and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-(1,3-benzothiazol-2-ylamino)propanoate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of this compound.
Benzothiazole-2-thiol: Known for its use in the vulcanization of rubber.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylamino)propanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-7(10(14)15-2)12-11-13-8-5-3-4-6-9(8)16-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
VQAJTLVVHHOXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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